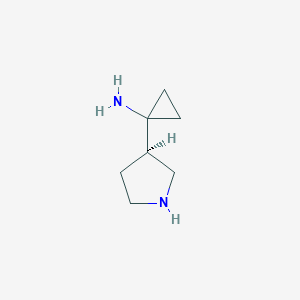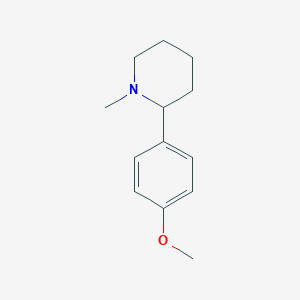
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is an organic compound with the molecular formula C15H14N2O It is a derivative of benzooxazole and is characterized by the presence of a benzene ring substituted with a methyl group and a benzooxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine typically involves the following steps:
Formation of Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzooxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzooxazole derivative is then subjected to substitution reactions to introduce the methyl group at the 6-position. This can be done using methylating agents such as methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amino groups at the 1,3-positions of the benzene ring. This can be achieved through nucleophilic aromatic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique structural features. It can be used to study biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and photonics.
作用機序
The mechanism of action of 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(6-methyl-benzooxazol-2-yl)-phenylamine
- 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Uniqueness
Compared to similar compounds, 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine stands out due to its specific substitution pattern and the presence of both amino groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
5-(6-methyl-1,3-benzoxazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C14H13N3O/c1-8-2-3-12-13(4-8)18-14(17-12)9-5-10(15)7-11(16)6-9/h2-7H,15-16H2,1H3 |
InChIキー |
NFWUJCSBGBVBPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)




![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)

